molecular formula C20H16FN3OS B3889962 (Z)-3-(4-ethoxyanilino)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

(Z)-3-(4-ethoxyanilino)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B3889962
M. Wt: 365.4 g/mol
InChI Key: ILCCOHGMSKJSGW-QINSGFPZSA-N
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Description

(Z)-3-(4-ethoxyanilino)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

IUPAC Name

(Z)-3-(4-ethoxyanilino)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3OS/c1-2-25-18-9-7-17(8-10-18)23-12-15(11-22)20-24-19(13-26-20)14-3-5-16(21)6-4-14/h3-10,12-13,23H,2H2,1H3/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCCOHGMSKJSGW-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-ethoxyanilino)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves multiple steps, including the formation of the thiazole ring and the subsequent coupling with the aniline derivative. One common synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved by reacting 4-fluoroacetophenone with thiourea in the presence of a base such as sodium hydroxide to form 4-(4-fluorophenyl)-1,3-thiazole.

    Coupling Reaction: The thiazole derivative is then coupled with 4-ethoxyaniline using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane.

    Formation of the Prop-2-enenitrile Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling and condensation reactions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and thiazole moieties.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: The primary product would be the corresponding amine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activity.

Biology

    Biological Assays: It can be used in biological assays to study its effects on different biological systems.

Medicine

    Pharmaceutical Development: The compound is of interest in the development of new pharmaceuticals, particularly as potential anticancer or antimicrobial agents.

Industry

    Material Science: It may find applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (Z)-3-(4-ethoxyanilino)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-(4-methoxyanilino)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
  • (Z)-3-(4-ethoxyanilino)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Uniqueness

The unique combination of the ethoxyanilino and fluorophenyl groups in (Z)-3-(4-ethoxyanilino)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile imparts specific electronic and steric properties that may enhance its biological activity compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-3-(4-ethoxyanilino)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Reactant of Route 2
(Z)-3-(4-ethoxyanilino)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

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